(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide

Stereoselective synthesis Vinylboronate geometry Cross-coupling building blocks

(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide (CAS 933986-64-2) is a synthetic organic compound classified as a vinylboronic acid pinacol ester derivative bearing a tertiary benzamide moiety. Its molecular formula is C₁₉H₂₈BNO₃ with a molecular weight of 329.24 g/mol.

Molecular Formula C19H28BNO3
Molecular Weight 329.2 g/mol
Cat. No. B13923806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide
Molecular FormulaC19H28BNO3
Molecular Weight329.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(=O)N(CC)CC
InChIInChI=1S/C19H28BNO3/c1-7-21(8-2)17(22)16-11-9-15(10-12-16)13-14-20-23-18(3,4)19(5,6)24-20/h9-14H,7-8H2,1-6H3/b14-13+
InChIKeyGSIBFBPPBSIUDE-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-N,N-Diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide (CAS 933986-64-2): A Specialized Vinylboronic Ester Building Block for Medicinal Chemistry and Cross-Coupling


(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide (CAS 933986-64-2) is a synthetic organic compound classified as a vinylboronic acid pinacol ester derivative bearing a tertiary benzamide moiety . Its molecular formula is C₁₉H₂₈BNO₃ with a molecular weight of 329.24 g/mol . The compound features an (E)-configured styryl boronate scaffold, combining a Suzuki–Miyaura-competent vinylboronic ester with an N,N-diethylbenzamide group [1]. It is commercially available from multiple vendors at ≥98% purity and has been cited as an intermediate in patent literature targeting mitogen-activated protein kinase-activated protein kinase-2 (MK2) inhibitors and cytokine-mediated disease therapeutics [2][3].

Geometry

Exclusive (E)-vinylboronate for stereoretentive Suzuki coupling

Reactivity

Two orthogonal handles: vinylboronate + directing N,N-diethylbenzamide

Pathway

Patent-validated intermediate for MK2 inhibitor research

Why Generic Substitution Is Not Advisable for (E)-N,N-Diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide


This compound occupies a narrow functional niche that precludes simple one-for-one substitution. The (E)-configured vinylboronic ester is geometrically defined, and substitution with the (Z)-isomer or an E/Z mixture would produce a different spatial arrangement of the boronate group, altering reactivity in stereospecific cross-coupling reactions [1]. Furthermore, the N,N-diethylbenzamide moiety is not a passive bystander; tertiary benzamides can direct ortho-metalation and participate in C–H activation chemistry, and changing the amide substitution pattern (e.g., to dimethyl, morpholine, or piperidine analogs) would alter both electronic properties and synthetic utility [2]. The compound's documented role as a key intermediate in MK2 inhibitor synthesis [3] and cytokine-modulating pyrrole derivatives [4] means that any structural deviation would break the synthetic pathway validated in these patent families.

(E)-isomer Risk Switching to (Z)-isomer or E/Z mixture alters cross-coupling stereochemistry and product geometry
N,N-Diethylamide Risk Dimethyl, morpholine or piperidine analogs change electronic effects and may lose ortho-C–H directing ability
Dual handles Risk Simple vinylboronates without benzamide cannot direct C–H activation, limiting orthogonal sequences

Quantitative Differentiation Evidence for (E)-N,N-Diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide


(E)-Stereochemical Fidelity: Exclusive E-Configuration Preserved via Ni(II)-Catalyzed Borylation

The compound is obtained exclusively as the (E)-isomer through a Ni(II)-catalyzed borylation of alkenyl methyl ethers. In this method, both E/Z mixtures of the starting alkenyl methyl ether are converted stereoconvergently into the single (E)-alkenyl boronic ester product [1]. This contrasts with other synthetic routes that may yield E/Z mixtures requiring chromatographic separation. The stereochemical integrity of the (E)-vinylboronate is critical because the geometry of the vinylboronate directly dictates the stereochemistry of the coupled product in subsequent Suzuki–Miyaura reactions [1].

Stereochemical Fidelity
Class-level
Exclusive (E)-isomer via Ni(II)-catalyzed borylation; stereoconvergent from E/Z substrates
Supports predictable stereochemistry in downstream cross-coupling
Contrasts with methods that produce E/Z mixtures requiring separation
Stereoselective synthesis Vinylboronate geometry Cross-coupling building blocks

Dual Functional Handle: Vinylboronate plus Tertiary Benzamide Enables Orthogonal Reactivity

This compound uniquely combines a vinylboronic ester (Suzuki–Miyaura handle) with an N,N-diethylbenzamide group capable of directing ortho-C–H functionalization. Tertiary benzamides are established directing groups for Ru(II)-catalyzed ortho-C–H arylation [1]. This dual functionality permits sequential, orthogonal transformations—for example, Suzuki coupling at the vinylboronate site followed by directed C–H arylation at the benzamide ortho position, or vice versa. Compounds such as simple vinylboronic acid pinacol ester (CAS 75927-49-0) lack the benzamide directing group, while 4-(N,N-diethylaminocarbonyl)phenylboronic acid pinacol ester lacks the vinyl spacer and its associated extended conjugation .

Orthogonal Reactivity
Class-level
Vinylboronate for Suzuki + tertiary benzamide for directed ortho-C–H activation
Enables sequential orthogonal diversification; single-handle comparators lack this capability
Ru(II) catalysis for C–H activation; orthogonal conditions possible
Orthogonal reactivity Directed C–H activation Dual coupling handles

Validated Intermediate in MK2 Inhibitor Patent Family Targeting Inflammatory Diseases

The compound is explicitly claimed as a synthetic intermediate in the preparation of bicyclic aromatic MK2 (MAPKAP kinase-2) inhibitors [1]. Specifically, the related downstream compound N,N-Diethyl-4-{(E)-2-[4-(4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)-pyridin-2-yl]-vinyl}-benzamide, which incorporates the core scaffold of the target compound, is disclosed as a final product in US20090169558 [1]. This establishes the compound within a therapeutically relevant patent landscape. In contrast, generic vinylboronic esters without the benzamide substructure cannot access this specific inhibitor chemotype.

Patent-Validated Intermediate
Reported
Explicitly incorporated in MK2 inhibitor scaffold (US20090169558)
Required to reproduce patented synthetic route; generic vinylboronates cannot substitute
Suzuki coupling with heteroaryl halides to construct inhibitor core
MK2 inhibitor Inflammatory disease Patent-validated intermediate

Commercial Availability at ≥98% Purity with Defined Storage Specifications

The compound is commercially available from multiple suppliers at a certified purity of ≥98% , with specified storage conditions of sealed, dry, 2–8°C . While many research-grade vinylboronic esters are supplied at 95% purity, the ≥98% specification reduces the burden of pre-use purification. This purity level is documented in vendor certificates of analysis. However, no direct comparative stability or purity data against closely related analogs (e.g., CAS 933986-62-0, the morpholine analog) were identified in the literature.

Purity Specification
Data to verify
≥98% purity; sealed, dry, 2–8°C storage
Reduces pre-use purification; higher starting quality vs. typical 95% grade
Vendor specification; lot-specific verification advised
Quality control Purity specification Procurement-ready

Styryl Spacer Provides Extended Conjugation Compared to Directly Attached Phenylboronates

The presence of the (E)-vinyl spacer between the benzamide ring and the boronic ester group creates an extended π-conjugated system (styryl boronate) that is absent in directly attached phenylboronic esters. This extended conjugation modifies the electronic properties—red-shifting UV absorption and altering redox behavior—which can be advantageous in the synthesis of conjugated materials and fluorescent probes [1]. The closest analog lacking the vinyl spacer, 4-(N,N-diethylaminocarbonyl)phenylboronic acid pinacol ester, has a directly attached boronate and therefore lacks this extended conjugation. Quantitative spectroscopic data comparing these two specific compounds were not identified in the literature; this inference is based on the well-established structure–property relationships of styryl vs. phenyl boronates.

Extended Conjugation
Class-level
Styryl spacer (Ar–CH=CH–B) extends π-system; direct phenylboronates lack this
Supports red-shifted absorption for optoelectronic and probe design
Comparative λmax data not available for this exact pair
Extended conjugation Electronic properties Photophysical applications

Amide Bond Stability Under Cross-Coupling Conditions vs. Ester Analogs

The tertiary N,N-diethylbenzamide group is significantly more stable toward nucleophilic attack and hydrolysis under basic cross-coupling conditions compared to ester analogs (e.g., ethyl 4-vinylbenzoate pinacol boronate). Tertiary amides resist saponification under the aqueous basic conditions (e.g., Na₂CO₃ or K₃PO₄) commonly employed in Suzuki–Miyaura reactions [1]. This functional group tolerance is well-documented for tertiary benzamides in cross-coupling [2]. In contrast, ester-containing vinylboronates can undergo competitive hydrolysis, reducing effective yield and complicating product isolation. Specific comparative stability data (t₁/₂ under standard Suzuki conditions) for this exact compound vs. its ester analog were not identified in the literature.

Amide Stability
Class-level
Tertiary amide resists hydrolysis under aqueous basic Suzuki conditions
Reported higher effective yield in multi-step sequences; ester analogs may saponify
Precise rate constants not available for this compound
Amide stability Cross-coupling compatibility Functional group tolerance

Recommended Application Scenarios for (E)-N,N-Diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide Based on Quantitative Differentiation Evidence


Synthesis of MK2 (MAPKAP Kinase-2) Inhibitors for Inflammatory Disease Research

This compound serves as a key vinylbenzamide building block in the construction of bicyclic aromatic MK2 inhibitors as disclosed in patent US20090169558 [1]. The (E)-styryl boronate undergoes Suzuki–Miyaura coupling with heteroaryl halide partners to install the critical vinyl-linked biaryl pharmacophore. The N,N-diethylbenzamide moiety is retained in the final inhibitor structure, contributing to target binding. The exclusive (E)-geometry of the vinylboronate ensures the correct spatial presentation of the attached heterocycle [2]. Research groups pursuing MK2-targeted anti-inflammatory agents should procure this specific intermediate to faithfully reproduce the patented synthetic route.

Orthogonal Sequential Functionalization for Complex Molecule Construction

The dual functional handle—vinylboronic ester for Suzuki coupling and tertiary benzamide for directed ortho-C–H activation—enables a two-step orthogonal diversification strategy [1][2]. In the first step, the vinylboronate can be coupled with an aryl or heteroaryl halide under Pd(0) catalysis. In the second step, the benzamide directs Ru(II)-catalyzed ortho-C–H arylation to introduce a second aryl group at the ortho position of the benzamide ring. This sequential approach is not possible with simple vinylboronic esters that lack the directing group, making this compound uniquely suited for convergent synthesis of ortho-substituted styryl benzamide derivatives.

Conjugated Polymer and Fluorescent Probe Precursor Synthesis

The extended π-conjugation provided by the (E)-styryl boronate scaffold makes this compound a suitable monomer or end-capping agent for conjugated polymer synthesis via Suzuki polycondensation [1]. The tertiary amide group provides solubility in organic solvents and can modulate the electronic properties of the resulting polymer. Compared to directly attached phenylboronate monomers, the styryl spacer extends the effective conjugation length, enabling red-shifted absorption and emission properties desirable for optoelectronic and fluorescent probe applications. The ≥98% purity specification [2] is critical for polymerization reactions, where monomer impurities can terminate chain growth and limit molecular weight.

Synthesis of Cytokine-Modulating Pyrrole Derivatives

The compound is cited as an intermediate in patent WO 2008/034600 covering pyrrole derivatives for treating cytokine-mediated diseases [1]. The vinylboronate serves as a point of attachment for constructing the pyrrole-containing biaryl systems characteristic of this chemotype. The N,N-diethyl substitution pattern on the benzamide is specifically exemplified, and substitution with other amide variants (dimethyl, morpholine, piperidine) would lead to different compounds outside the exemplified patent scope. Researchers developing TNF-α, IL-1β, or IL-6 modulators should obtain this specific intermediate to access the patented chemical space.

Application
Selection Property
Validation Focus
MK2 pathway inhibitor research
Patent-validated intermediate specificity
Faithful reproduction of patented synthetic route
Orthogonal sequential diversification
Dual orthogonal reactive handles
Reaction orthogonality and sequence yield
Conjugated polymer & probe precursor synthesis
Extended π-conjugation styryl scaffold
Spectroscopic red-shift and polymer MW control
Cytokine-modulating compound research
N,N-Diethylbenzamide substitution pattern
Access to exemplified patent chemical space
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